

In-Depth Technical Guide: Spectroscopic Data for Methyl 4-oxocyclohexanecarboxylate

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Compound of Interest

Compound Name: Methyl 4-oxocyclohexanecarboxylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 4-oxocyclohexanecarboxylate** (CAS No. 6297-22-9), a key intermediate in pharmaceutical synthesis. The information presented herein is intended to support researchers and scientists in the identification, characterization, and quality control of this compound.

Chemical Structure and Properties

- IUPAC Name: methyl 4-oxocyclohexane-1-carboxylate[1]
- Molecular Formula: $C_8H_{12}O_3$ [1]
- Molecular Weight: 156.18 g/mol [1]
- Structure:

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Methyl 4-oxocyclohexanecarboxylate**.

1H NMR Spectroscopy

While a definitive, fully assigned spectrum for **Methyl 4-oxocyclohexanecarboxylate** is not readily available in public databases, the expected chemical shifts and multiplicities can be predicted based on the structure and data from analogous compounds.

Table 1: Predicted ^1H NMR Spectroscopic Data (CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 3.70	s	3H	-OCH ₃
~ 2.60 - 2.40	m	1H	H-1
~ 2.40 - 2.20	m	4H	H-3, H-5
~ 2.10 - 1.90	m	4H	H-2, H-6

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

^{13}C NMR Spectroscopy

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment
~ 210	C=O (Ketone)
~ 175	C=O (Ester)
~ 52	-OCH ₃
~ 45	C-1
~ 40	C-3, C-5
~ 28	C-2, C-6

Note: Data sourced from publicly available spectra on SpectraBase and may lack specific experimental conditions.[\[1\]](#)

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
~ 2950	Strong	C-H stretch (aliphatic)
~ 1735	Strong, Sharp	C=O stretch (ester carbonyl)
~ 1715	Strong, Sharp	C=O stretch (ketone carbonyl)
~ 1450	Medium	CH ₂ bend (scissoring)
~ 1200	Strong	C-O stretch (ester)

Note: Data is based on typical values for similar functional groups and may vary.

Mass Spectrometry (GC-MS)

Table 4: Key Mass Spectrometry Fragmentation Data

m/z	Proposed Fragment
156	[M] ⁺ (Molecular Ion)
125	[M - OCH ₃] ⁺
97	[M - COOCH ₃] ⁺
84	[C ₅ H ₈ O] ⁺ (from retro-Diels-Alder)
55	[C ₃ H ₃ O] ⁺

Note: Fragmentation patterns are predicted based on the structure and common fragmentation pathways for esters and ketones.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented.

NMR Spectroscopy (^1H and ^{13}C)

Sample Preparation:

- Accurately weigh 10-20 mg of **Methyl 4-oxocyclohexanecarboxylate**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

- Instrument: 400 MHz (or higher) NMR Spectrometer.
- ^1H NMR Parameters:
 - Pulse Program: Standard single-pulse (zg30).
 - Spectral Width: 12 ppm.
 - Acquisition Time: 3-4 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-32.
- ^{13}C NMR Parameters:
 - Pulse Program: Standard proton-decoupled (zgpg30).
 - Spectral Width: 220-240 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Perform phase and baseline corrections.
- Reference the spectrum to the TMS signal at 0.00 ppm.
- Integrate the peaks in the ^1H NMR spectrum.
- Identify and label the peak chemical shifts in both ^1H and ^{13}C NMR spectra.

Infrared (IR) Spectroscopy (FTIR-ATR)

Sample Preparation:

- No specific sample preparation is required for neat liquid analysis by Attenuated Total Reflectance (ATR). Ensure the sample is free of particulate matter.

Instrumentation and Data Acquisition:

- Instrument: Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR crystal.[\[2\]](#)
- Procedure:
 - Record a background spectrum of the clean, empty ATR crystal.[\[2\]](#)
 - Place a small drop of **Methyl 4-oxocyclohexanecarboxylate** onto the center of the ATR crystal, ensuring complete coverage.[\[3\]](#)
 - Acquire the sample spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$.[\[2\]](#)
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

- The instrument software will automatically subtract the background spectrum from the sample spectrum.

- Perform baseline correction if necessary.
- Label the significant absorption peaks with their corresponding wavenumbers.

Mass Spectrometry (GC-MS)

Sample Preparation:

- Prepare a dilute solution of **Methyl 4-oxocyclohexanecarboxylate** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation and Data Acquisition:

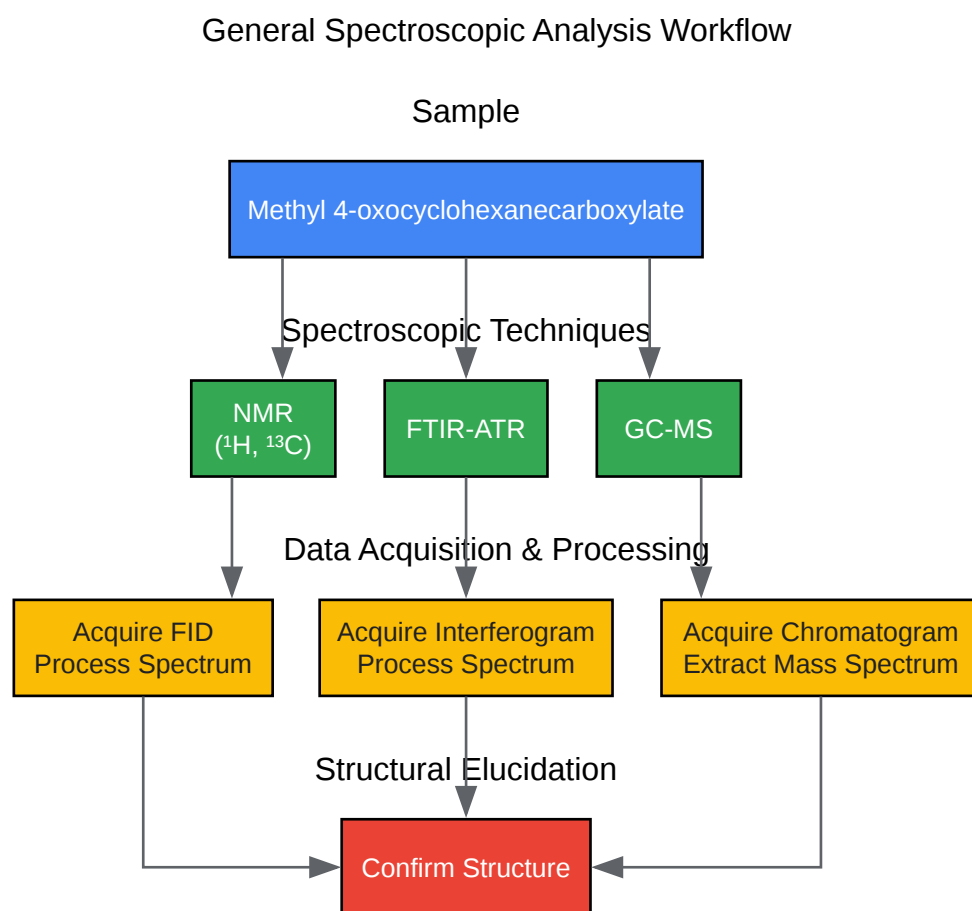
- Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
- GC Conditions:
 - Injection Volume: 1 μ L.
 - Injector Temperature: 250 $^{\circ}$ C.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Oven Temperature Program: Start at 50 $^{\circ}$ C, hold for 2 minutes, then ramp to 250 $^{\circ}$ C at 10 $^{\circ}$ C/min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.^[4]
 - Mass Range: m/z 40-400.
 - Source Temperature: 230 $^{\circ}$ C.
 - Quadrupole Temperature: 150 $^{\circ}$ C.

Data Processing:

- Identify the peak corresponding to **Methyl 4-oxocyclohexanecarboxylate** in the total ion chromatogram (TIC).
- Extract the mass spectrum for this peak.
- Identify the molecular ion peak and major fragment ions.
- Propose structures for the observed fragments based on known fragmentation mechanisms.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Methyl 4-oxocyclohexanecarboxylate**.



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Caption: A logical workflow for the structural elucidation of a compound.

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References

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